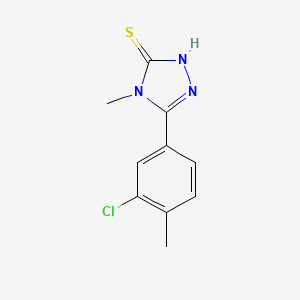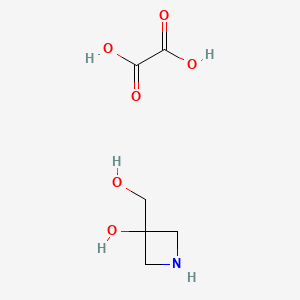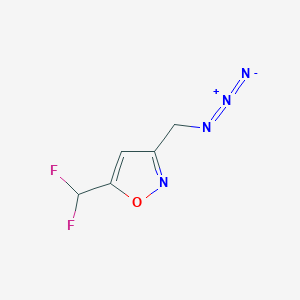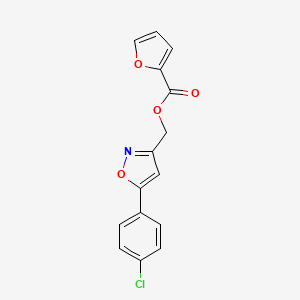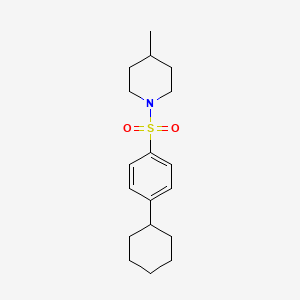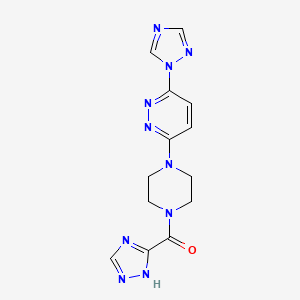
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate, also known as BM212, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BM212 belongs to the class of carbamate compounds and has shown promising results in various pre-clinical studies.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are key enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate increases the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has been shown to exhibit several biochemical and physiological effects in pre-clinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate. One potential direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate in vivo to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate involves a multi-step process that starts with the reaction of 4-methylpyridine-2-carboxylic acid with tert-butyl N-(1-methoxypropan-2-yl)carbamate in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions involving deprotection, cyclization, and carbamylation to yield the final product.
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several key enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. These properties make Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11-7-8-16-13(9-11)17(12(2)10-19-6)14(18)20-15(3,4)5/h7-9,12H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVMLZXOIGXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(C)COC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757082 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

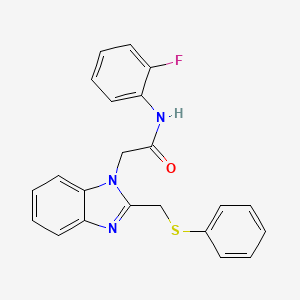
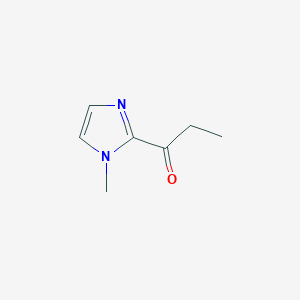
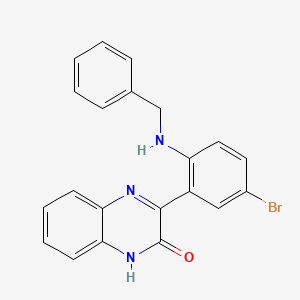

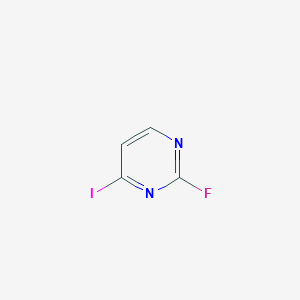
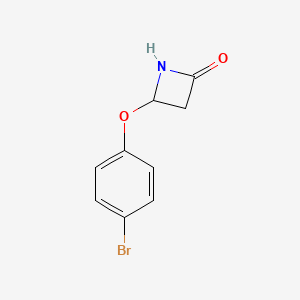
![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)

